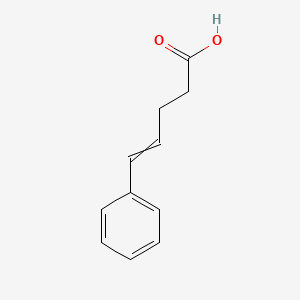

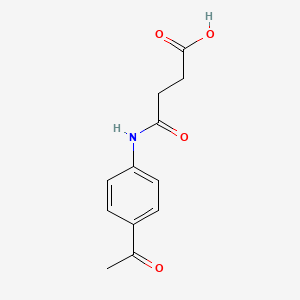

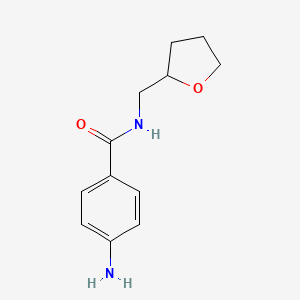

3-(4-Acetyloxyphenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-(4-Acetyloxyphenyl)benzoic acid often involves multi-step organic reactions, including functional group transformations and coupling reactions. For example, the synthesis of various azo-benzoic acids, which share structural motifs with 3-(4-Acetyloxyphenyl)benzoic acid, employs techniques such as diazenyl substitution and NMR spectroscopy for structure characterization (Baul et al., 2009). Another relevant synthesis involves the creation of benzoyloxybenzoic acids, indicating the importance of benzoic acid derivatives in liquid crystalline and mesogenic studies (Weissflog et al., 1996).

Molecular Structure Analysis

Molecular structure analysis of benzoic acid derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography and density functional theory (DFT) calculations are used to determine the geometry and electronic structure of these molecules. For instance, studies on the molecular and crystal structures of benzoic acid and its derivatives provide insights into their solid-state arrangements and potential for hydrogen bonding (Aarset et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 3-(4-Acetyloxyphenyl)benzoic acid and related compounds is influenced by the presence of functional groups and the overall molecular structure. For example, the C–H functionalization of benzoic acid derivatives is a key reaction in organic synthesis, offering a route to synthesize complex molecules with high selectivity (Li et al., 2016).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, including melting points, solubility, and crystalline structure, are essential for their practical applications. Research on novel mesogenic benzoic acids, for example, highlights the relationship between molecular structure and liquid crystalline behavior, which is critical for the design of advanced materials (Weissflog et al., 1996).

Chemical Properties Analysis

The chemical properties of 3-(4-Acetyloxyphenyl)benzoic acid, such as acidity, reactivity towards nucleophiles, and electrophiles, stem from its functional groups. These properties are pivotal in its reactions, including esterification and acylation, which are commonly used in the synthesis of pharmaceuticals and organic materials. Studies involving the synthesis and characterization of benzoic acid derivatives illuminate the importance of these properties in determining the compound's suitability for various applications (Baul et al., 2009).

Wissenschaftliche Forschungsanwendungen

-

Field : Coordination Chemistry

- Application : Synthesis of coordination polymers

- Method : Four new coordination polymers were synthesized under hydrothermal conditions .

- Results : These polymers exhibited optical semiconducting behavior and were used as photocatalysts for the photodecomposition of antibiotics . Among the polymers, one exhibited an impressive 91.93% degradation of nitrofurazone within 60 min .

-

- Application : Study of benzoic acid derivatives under pressure

- Method : Raman spectroscopic studies and density functional theory (DFT) calculations were used to study the high-pressure behavior of the –OH and –COOH substituted benzoic acid derivatives .

- Results : The study provided insights into the influence of weak, non-bonded interactions in benzoic acid derivatives .

-

- Application : Biosynthesis of hydroxybenzoic and hydroxycinnamic acids

- Method : The biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .

- Results : These simple phenolic acids have high commercial value and exhibit antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .

-

- Application : Synthesis of 3-Phenoxybenzoic acid derivatives

- Method : 3-Phenoxybenzoic acid derivatives were synthesized .

- Results : Several compounds were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

Eigenschaften

IUPAC Name |

3-(4-acetyloxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-10(16)19-14-7-5-11(6-8-14)12-3-2-4-13(9-12)15(17)18/h2-9H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGFBMFSKBFSOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346381 |

Source

|

| Record name | 3-(4-acetyloxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Acetyloxyphenyl)benzoic acid | |

CAS RN |

300675-38-1 |

Source

|

| Record name | 3-(4-acetyloxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.